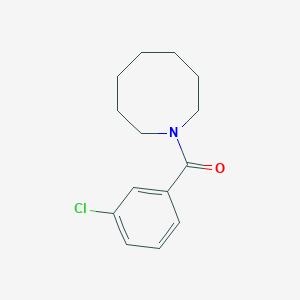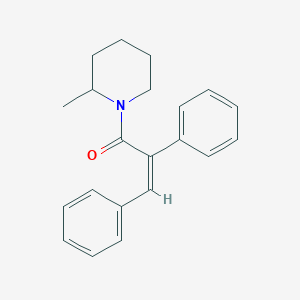![molecular formula C20H25N5O2 B5369587 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5369587.png)
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline, also known as MPQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQC is a quinoline derivative that possesses unique chemical properties that make it suitable for use in scientific research.
作用機序
The exact mechanism of action of 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline is not fully understood, but it is believed to act by binding to specific receptors or enzymes, thereby modulating their activity. This compound has been found to bind to the DNA of cancer cells, leading to cell death. It has also been found to inhibit the activity of certain enzymes, leading to the accumulation of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and to exhibit antibacterial and antifungal activity.
実験室実験の利点と制限
One of the main advantages of using 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline in lab experiments is its high purity and stability, which ensures accurate and reproducible results. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of 2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline in scientific research. One potential application is in the development of new drugs for the treatment of cancer and Alzheimer's disease. This compound has also been shown to exhibit antimicrobial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成法
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline can be synthesized through a multistep process that involves the reaction of 2-chloroquinoline with 1,2-bis(4-methylpiperazin-1-yl)ethane and triethylamine. The resulting compound is then treated with acetic anhydride to yield this compound. This synthesis method has been optimized for high yield and purity and has been used in several studies.
科学的研究の応用
2-({2-[(4-methyl-1-piperazinyl)carbonyl]-1-piperazinyl}carbonyl)quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antimicrobial, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-(quinoline-2-carbonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-10-12-24(13-11-23)20(27)18-14-21-8-9-25(18)19(26)17-7-6-15-4-2-3-5-16(15)22-17/h2-7,18,21H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLAUMELNQYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNCCN2C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
![2-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5369524.png)
![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)

![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)

![N-ethyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5369548.png)
![(1S*,6R*)-9-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5369572.png)
![2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B5369577.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B5369589.png)